2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one
Description
2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS: 148236-54-8) is a spirocyclic compound with the molecular formula C₁₀H₁₆N₂O and a molar mass of 180.25 g/mol . It features a unique 1,3-diazaspiro[4.4]non-1-en-4-one core substituted with a propyl group at the 2-position. This compound is primarily recognized as a synthetic intermediate or impurity in the production of Irbesartan, a clinically approved angiotensin II receptor antagonist used to treat hypertension . Its physicochemical properties include a predicted density of 1.22 g/cm³ and a pKa of 13.23, indicative of weak basicity .
Propriétés
IUPAC Name |
2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-5-8-11-9(13)10(12-8)6-3-4-7-10/h2-7H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDYUXYOCBQELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Two-Step Ring-Closing Mechanism
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Optimizes ring closure |
| Catalyst Loading | 5–10 mol% p-TsOH | >80% conversion |
| Solvent | Toluene or DMF | Polar aprotic solvents preferred |
| Reaction Time | 6–8 hours | Prolonged time reduces byproducts |
This method achieves yields of 68–72% but requires careful control of stoichiometry to prevent oligomerization.
Alkylation Techniques for Propyl Group Introduction
Post-cyclization alkylation is a key step for propyl functionalization. Two predominant strategies exist:
Direct N-Alkylation
Treatment of the unsubstituted diazaspiro compound with 1-bromopropane in the presence of K2CO3 in DMF at 60°C for 24 hours introduces the propyl group. However, competitive O-alkylation reduces efficiency, yielding 55–60% product.
Reductive Amination
Superior yields (75–80%) are achieved via reductive amination using propionaldehyde and NaBH3CN in methanol. The spirocyclic amine intermediate reacts with propionaldehyde at 25°C for 6 hours, followed by reduction (Table 2).
Table 2: Reductive Amination Optimization
| Variable | Optimal Condition | Effect |
|---|---|---|
| Reducing Agent | NaBH3CN | Minimizes over-reduction |
| pH | 6.5–7.0 (buffer) | Enhances imine formation |
| Temperature | 25°C | Balances kinetics/stability |
Catalytic Methods for Industrial Scalability
Transition metal catalysis addresses limitations of classical methods. A palladium-catalyzed coupling protocol enables one-pot spirocyclization and alkylation:
Pd-Catalyzed Tandem Reaction
Using Pd(OAc)2 (2 mol%) and Xantphos ligand, cyclopentanone derivatives react with propargylamine and 1-bromopropane in toluene at 100°C. This method achieves 82% yield with >95% purity, bypassing intermediate isolation.
Key Advantages:
-
Reduced step count (from 3 to 1)
-
Tolerance for diverse alkyl halides
-
Scalable to kilogram batches
Comparative Analysis of Synthetic Routes
Table 3: Method Performance Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 90–92 | Moderate | $$ |
| Reductive Amination | 75–80 | 93–95 | High | $$$ |
| Pd-Catalyzed Tandem | 82 | 95–97 | Industrial | $$$$ |
The Pd-catalyzed approach, while costlier, offers the best balance of efficiency and scalability for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as chlorine or bromine, are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemical Synthesis
Building Block for Heterocyclic Compounds
2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one serves as an essential building block in the synthesis of novel heterocyclic compounds. Its structure allows for the development of complex bi-heterocyclic systems, which are crucial in pharmaceutical chemistry. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, facilitating the creation of diverse derivatives that may exhibit different biological activities.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound possesses potential antimicrobial and anticancer properties. Studies have shown that compounds with similar spirocyclic structures often interact with biological targets, leading to significant pharmacological effects. The mechanism of action typically involves binding to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Pharmaceutical Development
The compound is being explored for its potential use in developing new pharmaceuticals, particularly for treating cardiovascular diseases. Its unique chemical properties may enhance drug efficacy and bioavailability compared to other compounds in its class.
Industrial Applications
Synthesis of Fine Chemicals
In the industrial sector, this compound is utilized in the synthesis of fine chemicals and pharmaceutical intermediates. Its ability to act as a versatile precursor makes it valuable for producing complex molecules used in various applications, including agrochemicals and specialty chemicals .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In vitro studies demonstrated that derivatives of 2-propyl compounds exhibit cytotoxic effects on cancer cell lines, indicating their potential role in cancer therapy.
- Pharmacokinetic Studies : Investigations into the absorption and metabolism of 2-propyl derivatives revealed favorable pharmacokinetic profiles that support their use in drug formulation.
Mécanisme D'action
The mechanism of action of 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways, leading to the observed biological effects. The compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion, play a crucial role in determining its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
- Molecular Formula : C₁₁H₁₈N₂O
- Key Differences : The substitution of a butyl group (vs. propyl) at the 2-position increases hydrophobicity and molecular weight (194.27 g/mol ) .
- Applications : This compound and its hydrochloride salt (CAS: 151257-01-1) serve as precursors in Irbesartan synthesis. The hydrochloride form is classified as a skin sensitizer (Category 1) and hazardous to aquatic environments .
- Safety Profile : Higher acute toxicity (Acute Tox. 4, H302) compared to the propyl derivative, which lacks explicit hazard classifications in available data .
Irbesartan (2-Butyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one)
- Molecular Formula : C₂₅H₂₈N₆O
- Key Differences : Incorporates a tetrazole ring and biphenylmethyl group , critical for angiotensin II receptor binding. The extended structure confers therapeutic activity, unlike the propyl analog, which lacks these pharmacophores .
- Pharmacological Role : Clinically used for hypertension management; inhibits angiotensin II-induced vasoconstriction .
4'-((4-Oxo-2-propyl-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
- Molecular Formula : C₂₄H₂₅N₃O
- Key Differences : Combines the spirocyclic core with a biphenyl-carbonitrile moiety , increasing molecular weight to 371.47 g/mol . This compound is an intermediate in Irbesartan synthesis, highlighting the role of the propyl-spiro scaffold in constructing complex drug molecules .
Data Tables: Comparative Analysis
Table 1. Physicochemical Properties
*Predicted based on tetrazole ionization.
Activité Biologique
Overview
2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one is a heterocyclic compound characterized by its unique spirocyclic structure, which consists of a diazaspiro ring system fused with a non-enone moiety. The molecular formula is with a molecular weight of 180.25 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle progression and the induction of oxidative stress in malignant cells. Specific studies have reported significant cytotoxic effects against various cancer cell lines, including breast and renal cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Its unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways critical for cellular function. The pharmacokinetics of the compound—encompassing absorption, distribution, metabolism, and excretion—play a crucial role in determining its bioavailability and therapeutic efficacy.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | Butyl group instead of propyl | Similar antimicrobial properties; differing potency |
| 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one | Methyl group leading to different reactivity | Varies in anticancer efficacy compared to propyl variant |
The propyl substitution in this compound is significant as it influences both its reactivity and interaction with biological targets, making it a valuable compound for further research and potential therapeutic applications .
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against various human tumor cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range across several tested lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These findings suggest promising potential for this compound as a lead in anticancer drug development .
Investigation into Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This highlights the compound's potential utility in treating infections caused by resistant strains of bacteria .
Q & A
Q. Basic
Advanced : Computational tools (e.g., COSMO-RS) predict solubility in mixed solvents. Hygroscopicity assays (Karl Fischer titration) guide storage conditions (e.g., desiccants for hydrochloride salts) .
How do functional groups in this compound influence its reactivity?
Q. Basic
- Spiro ring strain : The 4.4 spiro system imposes steric constraints, favoring ring-opening reactions under acidic conditions.
- Amide group : Participates in hydrogen bonding, affecting solubility and intermolecular interactions .
Advanced : Mechanistic studies (e.g., kinetic isotope effects) reveal whether reactions proceed via SN1 or SN2 pathways. Time-resolved IR spectroscopy monitors intermediate formation during ring-opening .
What safety precautions are required when handling this compound?
Q. Basic
- Hazard classification : Skin sensitizer (Category 1), aquatic toxicity (Chronic Category 2) .
- PPE : Gloves (nitrile), goggles, and fume hoods for powder handling.
Advanced : Environmental risk assessments (OECD Test Guideline 308) evaluate degradation in water/sediment systems. LC-MS monitors trace residues in lab waste .
How can biological activity studies be designed for this compound?
Q. Advanced
- Target identification : Use SPR (surface plasmon resonance) or thermal shift assays to screen protein targets.
- In vitro models : Primary cell lines (e.g., HEK293) assess cytotoxicity (MTT assay) .
- Structure-activity relationships (SAR) : Compare with analogs (e.g., 2-butyl derivatives) to identify critical substituents .
What computational approaches are suitable for modeling this compound?
Q. Advanced
- Molecular docking : AutoDock Vina predicts binding modes to receptors (e.g., angiotensin II for antihypertensive analogs) .
- MD simulations : GROMACS models conformational dynamics in aqueous solutions (≥100 ns trajectories) .
- QM/MM : Hybrid calculations elucidate reaction mechanisms (e.g., spiro ring-opening) .
How should contradictory data in crystallographic or spectroscopic analyses be resolved?
Q. Advanced
- Multi-method validation : Cross-validate NMR with X-ray data. For ambiguous NOEs, use 2D NOESY at 800 MHz .
- Twinned crystals : Apply SHELXL’s TWIN/BASF commands for refinement .
- Dynamic effects : Variable-temperature NMR resolves exchange broadening in flexible regions .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Q. Advanced
- Heat management : Use flow reactors to control exothermic reactions.
- Purification : Simulated moving bed (SMB) chromatography improves yield for polar intermediates .
- Byproduct analysis : LC-MS tracks impurities; design orthogonal protecting groups to minimize side reactions .
How does the compound’s spiro architecture impact its pharmacokinetic profile?
Q. Advanced
- Metabolic stability : CYP450 assays (e.g., human liver microsomes) identify oxidation sites.
- Bioavailability : LogD adjustments (e.g., prodrug strategies) enhance membrane permeability .
- Excretion : Radiolabeled studies (¹⁴C tracing) quantify renal vs. hepatic clearance .
Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.5 (m, propyl CH₂), δ 3.8 (s, spiro CH) | |
| ¹³C NMR | δ 170.1 (C=O), δ 95.3 (spiro C) | |
| IR | 1680 cm⁻¹ (C=O stretch) |
Q. Table 2. Hazard Classification (EU Regulation)
| Hazard | Classification | Code |
|---|---|---|
| Skin sensitization | Category 1 | H317 |
| Aquatic toxicity (chronic) | Category 2 | H411 |
| Acute toxicity (oral) | Category 4 | H302 |
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
